molecular formula C10H6Cl2N2 B1625651 2,2'-Dichloro-3,3'-bipyridine CAS No. 97033-27-7

2,2'-Dichloro-3,3'-bipyridine

Cat. No.: B1625651
CAS No.: 97033-27-7
M. Wt: 225.07 g/mol
InChI Key: UGCBXWMUKMWBSV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bipyridine Chemistry

The story of 2,2'-Dichloro-3,3'-bipyridine is intrinsically linked to the development of bipyridine chemistry as a whole. Understanding this historical context is key to appreciating the modern-day importance of this specific substituted derivative.

The journey of bipyridine chemistry began in the late 19th century. 2,2'-Bipyridine (B1663995), the parent compound of the series, is a bidentate chelating ligand, meaning it can bind to a central metal atom through two of its nitrogen atoms, forming a stable five-membered ring. wikipedia.org This chelating ability is the cornerstone of its utility in coordination chemistry. Early research focused on the synthesis and characterization of metal complexes with unsubstituted bipyridines, revealing their capacity to form stable and often colored complexes with a wide range of transition metals. wikipedia.org These initial discoveries laid the groundwork for the use of bipyridine-metal complexes in various applications, from analytical chemistry to the study of fundamental principles of coordination and bonding.

As the field of coordination chemistry matured, so did the desire for more tailored and functional ligands. This led to the development of a vast array of substituted bipyridine derivatives. By introducing different functional groups at various positions on the bipyridine rings, chemists could fine-tune the electronic and steric properties of the resulting ligands. This, in turn, allowed for precise control over the properties of the metal complexes they formed, such as their reactivity, photophysical behavior, and catalytic activity. The synthesis of unsymmetrically substituted 2,2'-bipyridines can be achieved through cross-coupling reactions of 2-pyridyl and substituted pyridyl reagents. wikipedia.org This ability to create a diverse library of bipyridine ligands has been a major driving force in the expansion of their applications.

Significance of this compound as a Research Target

Within the extensive family of substituted bipyridines, this compound has emerged as a compound of particular interest. The presence of chlorine atoms at the 2 and 2' positions significantly influences its chemical behavior and potential applications.

PropertyValue
Chemical Formula C10H6Cl2N2
Molecular Weight 225.08 g/mol stenutz.eu
Melting Point 119 °C stenutz.eu
CAS Number 97033-27-7 stenutz.eu
Physical State Solid fishersci.com

The chlorine substituents in this compound have a profound impact on its coordination chemistry. The electron-withdrawing nature of the chlorine atoms can affect the electron density on the nitrogen atoms, thereby influencing the strength and nature of the metal-ligand bond. This can lead to the formation of complexes with unique electronic and spectroscopic properties. For instance, the coordination of substituted bipyridines to metal centers like ruthenium can alter the properties of the resulting complexes. chemicalbook.com While specific studies on the coordination complexes of this compound are not extensively detailed in the provided search results, the principles of coordination chemistry suggest that it would form stable complexes with various transition metals, and the chloro-substituents would offer pathways for further functionalization through substitution reactions.

Bipyridine-metal complexes are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the bipyridine ligand play a crucial role in determining the activity and selectivity of the catalyst. The chlorine atoms in this compound can influence the catalytic performance of its metal complexes. For example, dichloro(2,2′-bipyridine)copper, when combined with methylaluminoxane (B55162) (MAO), has been shown to be an active and stereospecific catalyst for the polymerization of 1,3-dienes. nih.gov This highlights the potential of chlorinated bipyridine complexes in catalysis. In the realm of materials science, bipyridine derivatives are used in the construction of functional materials such as metal-organic frameworks (MOFs) and conductive polymers. The specific substitution pattern of this compound could lead to the formation of materials with tailored properties, although direct applications of this specific compound were not found in the search results.

The bipyridine scaffold is a common motif in biologically active molecules. Bipyridine derivatives and their metal complexes have been investigated for a range of medicinal applications, including as anticancer and antimicrobial agents. The introduction of halogen atoms, such as chlorine, can enhance the biological activity of a compound. For example, some transition metal complexes with bipyridine ligands have been studied for their potential anticancer activity, with mechanisms often involving interaction with DNA. smolecule.com Furthermore, ruthenium complexes bearing a 3,3'-dicarboxy-2,2'-bipyridine ligand have shown antibacterial activity against both gram-positive and gram-negative bacteria. pensoft.netpensoft.net While direct biological studies on this compound are not explicitly detailed in the provided search results, the presence of the chlorinated bipyridine structure suggests it could be a valuable building block for the synthesis of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(2-chloropyridin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCBXWMUKMWBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536699
Record name 2,2'-Dichloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97033-27-7
Record name 2,2'-Dichloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2 Dichloro 3,3 Bipyridine and Its Derivatives

Directed Synthesis Approaches

Directed synthesis relies on the functionalization of pre-existing bipyridine or pyridine (B92270) structures to introduce the desired chloro-substituents. These methods include transformations of nitro groups, direct substitution reactions, and the fundamental construction of the pyridine rings themselves.

Synthesis from Dinitrobipyridine Precursors

A common strategy for introducing chloro- substituents onto a bipyridine ring is through the transformation of nitro groups. This multi-step process typically involves the reduction of the dinitro compound to a diamine, followed by a Sandmeyer-type reaction to yield the desired dichloro-derivative.

The synthesis of 2,2'-Dichloro-3,3'-bipyridine from its dinitro precursor is a strategic process that hinges on the initial reduction of the nitro groups to primary amines. This transformation creates the corresponding 2,2'-Diamino-3,3'-bipyridine. While specific literature for the 3,3'-isomer is sparse, the methodology follows a well-established pathway analogous to the synthesis of other isomers, such as the conversion of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide to 4,4'-diamino-2,2'-bipyridine. biosynth.com

Following the successful reduction, the resulting diamino-bipyridine can be converted to the target this compound via a diazotization reaction, followed by treatment with a chloride source, typically copper(I) chloride, in what is known as the Sandmeyer reaction.

General Reaction Pathway:

Reduction: 2,2'-Dinitro-3,3'-bipyridine is reduced using a suitable reducing agent (e.g., sodium borohydride, catalytic hydrogenation) to yield 2,2'-Diamino-3,3'-bipyridine.

Diazotization: The diamine is treated with a source of nitrous acid (e.g., NaNO₂ in acidic medium) to form a bis(diazonium) salt.

Sandmeyer Reaction: The bis(diazonium) salt is subsequently reacted with a copper(I) chloride solution to replace the diazonium groups with chlorine atoms, affording the final product.

Nucleophilic Substitution Reactions in Bipyridine Systems

Nucleophilic substitution provides a direct method for introducing various functional groups onto a bipyridine core, including the displacement of leaving groups by nucleophiles. canterbury.ac.nznih.gov However, the reactivity of chloro-bipyridines towards nucleophiles can be significantly altered upon coordination to a metal center.

Research has shown that the chemical reactivity of 4,4'-dichloro-2,2'-bipyridine (B155489) is profoundly enhanced when it is coordinated to a ruthenium(II) center. chemicalbook.com While the uncoordinated molecule is relatively inert to nucleophiles, coordination makes the chlorine atoms susceptible to nucleophilic displacement. chemicalbook.com This activation is not due to significant changes in the carbon-chlorine bond length upon coordination but is rather an electronic effect. chemicalbook.com Computational studies using B3LYP calculations have quantified this effect, showing a dramatic decrease in the activation enthalpy for nucleophilic substitution by a methoxide (B1231860) ion (OCH₃⁻) when the chloro-bipyridine is part of a ruthenium complex. chemicalbook.com

CompoundReactionCalculated Activation Enthalpy (ΔH°≠)
Free 4-chloro-2,2'-bipyridine (B64597) (bipy-Cl)Nucleophilic substitution by OCH₃⁻72.8 kJ mol⁻¹ chemicalbook.com
Coordinated [Ru(bipy)₂(bipy-Cl)]²⁺Nucleophilic substitution by OCH₃⁻46.7 kJ mol⁻¹ chemicalbook.com

De Novo Pyridine Ring Construction Methods

De novo synthesis offers an alternative pathway, constructing the bipyridine skeleton from acyclic, non-pyridine precursors. rsc.org This bottom-up approach allows for the assembly of highly functionalized bipyridines that might be difficult to access through traditional modification of existing rings.

A recently developed metal-free protocol enables the assembly of 2,2'-bipyridines from the coupling of two 1,3-dienyl isocyanides. nih.gov This process proceeds through a cascade reaction involving a 6π-electrocyclization and subsequent aromatization, which results in the simultaneous formation of both pyridine rings in a single operation. nih.gov This strategy is notable for its efficiency and applicability to constructing not only symmetrical bipyridines but also non-symmetrical systems like 2-(2-pyridyl)-quinolines. nih.gov

Metal-Catalyzed Coupling Reactions for Bipyridine Scaffolds

Metal-catalyzed reactions are cornerstones in the synthesis of bipyridines, particularly for creating the C-C bond that links the two pyridine rings. clockss.org Homocoupling reactions, which join two identical halopyridine molecules, are especially effective for producing symmetrical bipyridines.

Homocoupling Strategies (Ullmann and Wurtz Variants)

The Ullmann and Wurtz reactions are classic methods for forming symmetrical biaryl compounds, and their variants are widely applied to bipyridine synthesis. mdpi.compreprints.org These reactions typically involve the reductive coupling of two molecules of a halopyridine.

The Wurtz reaction traditionally uses highly reactive metals like sodium to couple organic halides. mdpi.comresearchgate.net More contemporary approaches often employ transition-metal-catalyzed homocoupling of Grignard reagents, which is considered an improved and more efficient method for building symmetrical bipyridyl backbones. mdpi.com

The Ullmann reaction is arguably the most significant cross-coupling reaction for this purpose, historically using copper powder to couple aryl halides. nih.govresearchgate.net Modern Ullmann-type homocoupling reactions frequently utilize palladium catalysts, which often exhibit higher efficiency and broader substrate scope. mdpi.comresearchgate.net These reactions can be performed under various conditions, with different ligands, bases, and solvents to optimize the yield of the desired bipyridine. For instance, an inexpensive and simple system using piperazine (B1678402) as a ligand for a Pd(OAc)₂ catalyst has been shown to be effective for the homocoupling of azaarenyl halides to produce bipyridines in good to excellent yields. nih.gov

Catalyst SystemBaseSolvent/ReductantTemperatureKey FeaturesReference
Pd(OAc)₂ / piperazineK₃PO₄DMF140 °COperationally simple, good substrate compatibility. nih.gov
Pd(OAc)₂ / In / LiCl-DMF-Bimetallic system, good to excellent yields. mdpi.com
Pd(OAc)₂ / Cu powder---Bimetallic system with good tolerance for functional groups. preprints.org
Pd(OAc)₂-1,4-butanediol-Low catalyst loading; solvent also acts as ligand and reductant. preprints.org
NiCl₂·6H₂O---Ligand-free, effective for 2,2'-bipyridines; product may act as a ligand. mdpi.compreprints.org
Pd/CCa(OH)₂Glycerol-based DES80 °CHeterogeneous catalyst, green conditions. researchgate.net

Cross-Coupling Methodologies (Suzuki, Negishi, Stille)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are extensively used in the synthesis of bipyridine derivatives. mdpi.com The Suzuki, Negishi, and Stille reactions are prominent examples, each offering distinct advantages and substrate scopes.

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. fishersci.es It is widely favored due to the stability and low toxicity of the boronic acid reagents and the relatively mild reaction conditions. fishersci.es For the synthesis of 2,2'-bipyridines, Suzuki coupling has been successfully employed, although challenges exist with the stability of 2-pyridylboron precursors. orgsyn.org Strategies to overcome this include the use of stable 2-pyridineboronic acid N-phenyldiethanolamine esters or tetrabutylammonium (B224687) 2-pyridylborate salts. mdpi.com For instance, coupling of a 2-pyridineboronic acid N-phenyldiethanolamine ester with a bromopyridine using 5 mol% PdCl₂(PPh₃)₂ can produce 2,2'-bipyridine (B1663995) products in good yields. mdpi.com Regioselective Suzuki cross-coupling reactions have also been instrumental in the synthesis of complex structures like 2,2'-dichloro-3,4'-bipyridine (B1354095) on a multigram scale. nih.gov

Negishi Coupling: This method involves the reaction of an organozinc compound with an organic halide, typically catalyzed by a palladium or nickel complex. wikipedia.org Negishi coupling is known for its high reactivity and tolerance of a wide array of functional groups. orgsyn.org It is a powerful technique for preparing bipyridines, demonstrating good yields under mild conditions. orgsyn.org The reaction can be chemoselective; for example, in dihalo-substituted pyridines, coupling can occur selectively at the more reactive 2-halo position over the 3-halo position. orgsyn.org Palladium catalysts are generally preferred for their higher yields and functional group tolerance. wikipedia.org

Stille Coupling: This reaction utilizes an organotin compound (organostannane) and an organic halide, catalyzed by palladium. mdpi.com While highly effective and capable of proceeding in systems where Suzuki coupling might fail, the primary drawback of Stille coupling is the toxicity of the organotin reagents. mdpi.comorgsyn.org Nevertheless, it has been successfully used to synthesize various symmetrically and asymmetrically substituted bipyridines. acs.org For example, the coupling of 2-trimethylstannylpyridine with 2,5-dibromopyridine (B19318) can yield 5-bromo-2,2'-bipyridine. researchgate.net

Table 1: Comparison of Cross-Coupling Methodologies for Bipyridine Synthesis

Feature Suzuki Coupling Negishi Coupling Stille Coupling
Organometallic Reagent Organoboron (e.g., boronic acids, esters) Organozinc Organotin (Organostannane)
Advantages Low toxicity of reagents, mild conditions, commercially available starting materials. fishersci.es High reactivity, excellent functional group tolerance, mild conditions. orgsyn.orgwikipedia.org High reactivity, effective for substrates where other methods fail. mdpi.com
Disadvantages Stability issues with some 2-pyridylboron precursors. orgsyn.org Preparation of organozinc reagents can be complex. High toxicity of organotin reagents. mdpi.comorgsyn.org
Typical Catalyst Palladium(0) complexes. fishersci.es Palladium or Nickel complexes. wikipedia.org Palladium complexes. mdpi.com

Palladium-Catalyzed Functionalization

Palladium catalysis extends beyond standard cross-coupling to a variety of other functionalization reactions on the bipyridine core. These methods are crucial for introducing diverse functional groups and constructing more complex molecular architectures.

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy. rsc.org For instance, enantioselective C-H functionalization of pyrroles and indoles has been achieved using a palladium catalyst with an axially chiral 2,2'-bipyridine ligand. rsc.orgnih.gov This approach allows for the direct introduction of new groups without pre-functionalization of the substrate.

Furthermore, palladium catalysts are effective in other types of coupling reactions. Decarboxylative cross-coupling offers a route to biaryls by reacting aromatic carboxylates with aryl halides. mdpi.com Palladium-catalyzed annulation reactions using strained alkenes like norbornadiene can be employed to construct nitrogen heterocycles. scholaris.ca The functionalization of halogenated 4,4'-bipyridines through palladium-catalyzed reactions such as the Buchwald-Hartwig amination allows for the synthesis of complex structures like 2,7-diazacarbazoles. researchgate.net The choice of ligand is often critical in these reactions to control reactivity and selectivity. researchgate.net

Table 2: Examples of Palladium-Catalyzed Functionalization Reactions

Reaction Type Substrates Catalyst System Product Type Reference
Enantioselective C-H Functionalization Pyrrole (B145914) derivatives, diazo compounds Dichlorobis(benzonitrile)palladium, axially chiral bipyridine ligand Chiral pyrrole derivatives rsc.org
Enantioselective C-H Functionalization Indoles, α-aryl-α-diazoacetates Palladium catalyst, axially chiral 2,2'-bipyridine ligand Indol-3-acetate derivatives nih.gov
Double N-Arylation Tetra-halogenated 4,4'-bipyridines, anilines Pd₂(dba)₃, XPhos 2,7-Diazacarbazoles researchgate.net
Annulation Substituted haloanilines, norbornadiene Palladium catalyst Functionalized indolines scholaris.ca

Electrochemical Synthesis Routes

Electrochemical methods offer an alternative pathway for the synthesis of bipyridine derivatives, often under mild conditions. While specific examples for the direct electrochemical synthesis of this compound are not extensively detailed in the provided context, the electrochemical properties of bipyridine complexes are well-studied, which can inform synthetic strategies. northwestern.eduresearchgate.net

The electrochemical behavior of ruthenium(III) bipyridine complexes, for example, has been investigated, highlighting the redox processes at the metal center and ligand-based reactions. researchgate.net The synthesis of various Ru(III) bipyridine complexes often involves precursor complexes that can be modified. researchgate.net Similarly, the electrochemical properties of zinc(II) polypyridyl complexes have been explored, with synthesis typically involving the reaction of a zinc salt with the bipyridine ligand in a suitable solvent. These studies provide insight into the electronic nature of bipyridine ligands and their complexes, which is fundamental to designing electrochemical synthetic routes, potentially involving reductive or oxidative coupling steps.

Stereoselective Synthesis of Chiral Bipyridine Ligands

The demand for enantiomerically pure compounds in catalysis and materials science has driven the development of stereoselective methods for synthesizing chiral bipyridine ligands. These ligands, often possessing C₂-symmetry, are highly effective in asymmetric catalysis. rsc.org

One approach involves the de novo construction of the pyridine nucleus, incorporating a chiral moiety from a natural product source, such as the isoprenoid chiral pool (e.g., pinenes, carenes). nih.gov This allows for the creation of a diverse range of modular bipyridine-type ligands. nih.govdurham.ac.uk

Another strategy is the modification of a pre-existing bipyridine scaffold. A notable example is the synthesis of a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand. rsc.org A key step in this multi-step synthesis is the O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide, which proceeds with excellent stereoselectivity. rsc.orgresearchgate.net The synthesis of other chiral 2,2'-bipyridinediol ligands has also been achieved through methods like the Ullmann homocoupling of a keto bromo-pyridine followed by a stereoselective double hydrogen transfer using Ru(II) Noyori–Ikariya catalysts. researchgate.net Axially chiral bipyridine ligands have also been designed and synthesized, proving effective in enantioselective palladium-catalyzed reactions. rsc.orgnih.gov

Table 3: Approaches to Stereoselective Synthesis of Chiral Bipyridine Ligands

Synthetic Strategy Key Feature Example of Chiral Ligand Reference
De novo Pyridine Ring Construction Incorporation of chiral fragments from natural products. Ligands derived from β-pinene, 3-carene, α-pinene. nih.gov
Oxidative Homocoupling O₂-mediated coupling of a chiral pyridine N-oxide. Chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol. rsc.orgresearchgate.net
Ullmann Homocoupling & Hydrogenation Coupling of keto bromo-pyridines followed by stereoselective reduction. (S,S)-Bolm's ligand (2,2'-bipyridine-α,α'-1-t-butyl-diol). researchgate.net
Axially Chiral Design Creation of a rigid, chiral scaffold. Axially chiral 2,2'-bipyridine ligands (e.g., C3-ACBP). rsc.org

Coordination Chemistry of 2,2 Dichloro 3,3 Bipyridine and Its Metal Complexes

Ligand Design and Coordination Modes

The unique arrangement of chloro-substituents in 2,2'-Dichloro-3,3'-bipyridine dictates its behavior as a ligand, influencing its chelation characteristics and the properties of the subsequent metal complexes.

Bidentate Chelation Characteristics

Similar to its parent compound, 2,2'-bipyridine (B1663995), this compound is designed to act as a bidentate chelating ligand. The two nitrogen atoms of the pyridine (B92270) rings are positioned to coordinate with a single metal center, forming a stable five-membered chelate ring. wikipedia.orgchemmethod.com This chelation imparts significant thermodynamic stability to the resulting metal complexes compared to coordination with monodentate pyridine ligands. nih.gov

Influence of Halogenation on Ligand Properties

The introduction of chlorine atoms at the 2,2'- and 3,3'- positions of the bipyridine rings significantly alters the ligand's electronic properties. Chlorine is an electron-withdrawing group, which reduces the electron density on the pyridine rings. This inductive effect makes the nitrogen atoms less basic compared to unsubstituted 2,2'-bipyridine.

This modification of the ligand's electronic character has a direct impact on the properties of its metal complexes. For instance, in ruthenium(II) complexes, the presence of electron-withdrawing substituents on the bipyridine ligand can affect the metal-to-ligand charge transfer (MLCT) bands in the electronic spectrum. Specifically, chloro-substituents can lead to a blue-shift in these absorption bands. Furthermore, the electron-withdrawing nature of the chlorine atoms can influence the kinetics of substitution reactions at the metal center.

Steric and Electronic Effects of Substituents on Metal Binding

The positioning of the chloro-substituents in this compound introduces both steric and electronic effects that influence its interaction with metal ions.

Electronic Effects: The primary electronic effect, as mentioned, is the electron-withdrawing nature of the chlorine atoms. This reduces the σ-donating ability of the nitrogen atoms to the metal center. Consequently, the metal-ligand bond may be weakened compared to complexes with unsubstituted or electron-donating substituted bipyridines. This effect can also be observed in the electrochemical properties of the resulting complexes. rsc.org

Steric Effects: The chlorine atoms at the 2 and 2' positions are in close proximity to the nitrogen donor atoms. This can introduce steric hindrance during the coordination process, potentially affecting the geometry and stability of the resulting metal complex. The presence of substituents at these positions can force a twisting of the pyridine rings relative to each other, which may impact the planarity of the ligand and its ability to engage in π-stacking interactions in the solid state. ub.edu The steric bulk of the chloro groups can also influence the rate of ligand substitution reactions at the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound as a ligand requires careful consideration of reaction conditions to achieve the desired coordination. The focus here will be on ruthenium complexes.

Ruthenium Complexes

Ruthenium complexes of bipyridine ligands are of significant interest due to their rich photophysical and electrochemical properties. The synthesis of such complexes with the this compound ligand can be approached using established methods, with modifications to account for the ligand's specific properties.

A common precursor for the synthesis of ruthenium(II) bipyridine complexes is a ruthenium(III) salt, such as ruthenium(III) chloride hydrate, or a pre-formed ruthenium(II) complex like [RuCl₂(DMSO)₄]. A plausible synthetic route for a dichloro-ruthenium(II) complex of this compound, drawing analogy from the synthesis of a similar complex with 3,3'-dicarboxy-2,2'-bipyridine, is outlined below. pensoft.net

The direct reaction of a ruthenium(II) precursor, such as [RuCl₂(DMSO)₄], with one equivalent of this compound in a suitable solvent like dry ethanol (B145695) would be a primary approach. The reaction mixture would likely be heated to reflux under an inert atmosphere to facilitate the coordination of the bipyridine ligand and the displacement of the dimethyl sulfoxide (B87167) (DMSO) ligands. pensoft.net

Table 1: Proposed Synthesis of a Dichloro-Ruthenium(II) Complex with this compound

StepProcedure
1 A suspension of a ruthenium(II) precursor (e.g., [RuCl₂(DMSO)₄]) is prepared in a dry solvent such as ethanol.
2 A solution or suspension of one molar equivalent of this compound in the same solvent is added to the ruthenium precursor suspension.
3 The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen) for a specified period. The progress of the reaction can be monitored by observing color changes. pensoft.net
4 After cooling to room temperature, the solid product is collected by filtration.
5 The product is washed with appropriate solvents to remove unreacted starting materials and byproducts, followed by drying under vacuum.

The resulting complex, tentatively formulated as [Ru(this compound)Cl₂(DMSO)₂], would then be characterized using various spectroscopic and analytical techniques. These would include Fourier-transform infrared (FTIR) spectroscopy to identify the coordination of the bipyridine and DMSO ligands, UV-visible spectroscopy to study the electronic transitions, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure of the complex in solution. Elemental analysis would be crucial for confirming the empirical formula of the synthesized complex. pensoft.netpensoft.net

Ruthenium(II) Complexes with Dicarboxy-Bipyridine Ligands

Ruthenium(II) complexes containing dicarboxy-bipyridine ligands are of significant interest due to their applications in areas like antibacterial and anticancer research. pensoft.netresearchgate.net The ligand 3,3'-dicarboxy-2,2'-bipyridine (3,3'-dcbpy), a derivative of the title compound, serves as an effective N,N-chelating agent for ruthenium.

A notable example is the complex dichloro-3,3'-dicarboxy-2,2'-bipyridyl-bis(dimethylsulphoxide)ruthenium(II), [Ru(3,3'-dcbpy)(DMSO)₂Cl₂]. pensoft.netresearchgate.net This complex is synthesized through the direct reaction of the precursor RuCl₂(DMSO)₄ with one equivalent of the 3,3'-dicarboxy-2,2'-bipyridine ligand in dry ethanol. pensoft.netpensoft.net The 3,3'-dcbpy ligand acts as both a σ-donor through its nitrogen lone pairs and a π-acceptor via its aromatic system, which helps to stabilize the Ru(II) center. pensoft.net

The resulting complex has been characterized using various spectroscopic methods. pensoft.net Its formulation is confirmed by microelemental analysis, and it is reported to be soluble in several organic solvents including water, methanol (B129727), ethanol, and DMSO. researchgate.net Research has shown that [RuCl₂(3,3'-dcbpy)(DMSO)₂] exhibits significant cytotoxic activity against certain cancer cell lines, such as MDA-MB-231, while showing minimal toxicity to normal cell lines. researchgate.net It has also demonstrated antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. pensoft.net

Table 1: Synthesis and Properties of [Ru(3,3'-dcbpy)(DMSO)₂Cl₂]

Property Description Reference
Precursor RuCl₂(DMSO)₄ pensoft.netpensoft.net
Ligand 3,3'-dicarboxy-2,2'-bipyridine (3,3'-dcbpy) pensoft.netpensoft.net
Solvent Dry Ethanol pensoft.netpensoft.net
Final Complex [Ru(3,3'-dcbpy)(DMSO)₂Cl₂] pensoft.netresearchgate.net
Characterization FT-IR, UV-Vis, ¹H-NMR, ¹³C-NMR, Elemental Analysis pensoft.netresearchgate.netpensoft.net
UV-Vis (MLCT band) 381 nm pensoft.net

| Biological Activity | Anticancer, Antibacterial | pensoft.netresearchgate.net |

Copper Complexes

Copper complexes with bipyridine ligands are widely studied for their catalytic activity in various organic transformations, including stereospecific polymerization. nih.govnih.gov The coordination of substituted bipyridines like this compound to a copper center can modulate these catalytic properties.

The synthesis of dichloro(bipyridine)copper(II), often denoted as CuCl₂(bipy), provides a general template for preparing copper complexes with substituted bipyridines. A common method involves the reaction of a copper(II) salt with the bipyridine ligand in a suitable solvent. nih.gov

For instance, dichloro(2,2'-bipyridine)copper can be prepared by reacting copper chloride dihydrate with 2,2'-bipyridine in an ethanol solution at room temperature. nih.gov An ethanol solution of the bipyridine ligand is added to a solution of copper chloride dihydrate, also in ethanol. The resulting mixture is stirred, during which time the complex precipitates as a solid. nih.gov This method is efficient and can be adapted for various substituted bipyridine ligands to produce the corresponding copper(II) complexes. The resulting Cu(bipy)Cl₂ is typically a stable, microcrystalline solid. nih.gov These complexes, when combined with a co-catalyst like methylaluminoxane (B55162) (MAO), have shown to be active catalysts for the polymerization of 1,3-dienes. nih.govnih.gov

Table 2: General Synthesis of Dichloro(bipyridine)copper(II)

Reactant 1 Reactant 2 Solvent Observation Product Reference

Platinum Complexes

Platinum(II) complexes containing bipyridine ligands are a significant class of compounds, primarily investigated for their potential applications in medicinal chemistry as anticancer agents. nih.gov The synthesis of analogues using substituted bipyridines allows for the fine-tuning of their chemical and biological properties.

The synthesis of platinum(II)-bipyridine analogues, such as those with the formula [PtCl₂(N^N)] where N^N is a substituted bipyridine, typically involves the reaction of a platinum(IV) salt precursor like potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the desired bipyridine ligand.

A general procedure involves dissolving K₂[PtCl₄] in water and adding a solution of the bipyridine ligand (e.g., this compound) in a solvent like methanol. The mixture is then heated under reflux for several hours. Upon cooling, the platinum(II)-bipyridine complex precipitates and can be collected by filtration. This method has been used to synthesize a variety of analogues, including a series of [Pt(II)Cl₂(4,4'-dialkoxy-2,2'-bipyridine)] complexes, which have demonstrated enhanced cytotoxic activity compared to cisplatin (B142131) in certain cancer cell lines. nih.gov The properties of these complexes, such as solubility and reactivity, can be systematically varied by changing the substituents on the bipyridine backbone. nih.govpsu.edu

Table 3: Synthesis of [PtCl₂(4,4'-dipropoxy-2,2'-bipyridine)] as an Example Analogue

Property Value/Description Reference
Yield 95% nih.gov
Appearance Bright yellow powder nih.gov
Melting Point 269–272 °C nih.gov
¹H NMR (DMSO-d₆, δ ppm) 9.15 (d), 8.13 (d), 7.34 (dd), 4.27 (t), 1.87–1.78 (m), 1.03 (t) nih.gov

| ¹³C NMR (DMSO-d₆, δ ppm) | 167.7, 158.5, 149.6, 113.4, 111.3, 71.6, 22.0, 10.5 | nih.gov |

Chromium Complexes

Chromium complexes with polypyridine ligands, including 2,2'-bipyridine and its derivatives, are known for their interesting photophysical and electrochemical properties. researchgate.netacs.org The use of chlorinated bipyridines, such as this compound, can lead to the formation of chromium complexes with tailored characteristics.

The synthesis of chromium(III) complexes often starts with a chromium salt, such as chromium trichloride (B1173362) hexahydrate. thieme-connect.de For example, a chromium(III) complex of a pentadentate macrocyclic ligand incorporating a bipyridine unit has been successfully synthesized starting from 6,6'-dichloro-2,2'-bipyridine. thieme-connect.de This demonstrates that the chloro-substituents on the bipyridine ring can be reactive sites for further synthetic modifications or can remain as part of the final ligand structure.

Well-known chromium-bipyridine complexes include tris(2,2'-bipyridine)chromium(III), [Cr(bpy)₃]³⁺, and dichlorobis(2,2'-bipyridine)chromium(III). researchgate.netacs.orgnih.gov The electrochemical behavior of the latter has been investigated, highlighting the influence of the bipyridine ligands on the redox properties of the chromium center. acs.org The specific substitution pattern of this compound would be expected to impart unique electronic and steric effects on the resulting chromium complexes.

Osmium Complexes with Substituted Bipyridyl Ligands

Osmium complexes with substituted bipyridyl ligands are explored for their catalytic and photochemical properties. researchgate.netpublish.csiro.au The electronic nature of the substituents on the bipyridine ligand plays a crucial role in determining the properties of the osmium center.

A series of osmium(II) complexes with the general formula [OsII(NN)(CO)₂Cl₂], where NN represents a substituted 2,2'-bipyridine, have been studied as catalysts. researchgate.net The synthesis of such complexes allows for a systematic investigation of how electron-donating or electron-withdrawing substituents on the bipyridine ligand affect the catalytic activity. For instance, the electrochemical reduction of the mononuclear precursor trans(Cl)-[OsII(bpy)(CO)₂Cl₂] can lead to the formation of an organometallic polymer, [Os⁰(bpy)(CO)₂]n, which acts as an electrocatalyst for CO₂ reduction. researchgate.net

Patents have described a wide variety of mono, bis, or tris(substituted 2,2'-bipyridine) osmium complexes, where the substituents can include groups like alkoxy, aryloxy, or amines. google.com These substitutions are designed to confer specific oxidation-reduction properties to the complex, making them suitable for applications as mediators in electrochemical systems. google.com The use of this compound as a ligand would place it within this family of complexes, with the chloro groups acting as electron-withdrawing substituents.

Table 4: Examples of Osmium Complexes with Substituted Bipyridine Ligands

Complex Type Ligands Potential Application Reference
Mononuclear Substituted 2,2'-bipyridine, Carbonyl, Chloro Electrocatalysis researchgate.net
Polymeric 2,2'-bipyridine, Carbonyl CO₂ Reduction researchgate.net
Tris-complexes Methyl-substituted 2,2'-bipyridine Photophysics/Electrochemistry acs.org

Palladium Complexes

Complexes of palladium with bipyridine-type ligands are extensively studied for their catalytic activity and unique structural properties. For the specific ligand this compound, palladium complexes are expected to form readily, typically involving the reaction of the ligand with a palladium(II) precursor like palladium(II) chloride (PdCl₂) or sodium tetrachloropalladate(II) (Na₂PdCl₄). The resulting complex, dichloro(this compound)palladium(II), would feature the bidentate bipyridine ligand and two chloride ions coordinated to a central Pd(II) ion.

Based on analogous structures such as (2,2'-Bipyridine)dichloropalladium(II), the geometry around the palladium center is anticipated to be square-planar. smolecule.com In these structures, the two nitrogen atoms from the bidentate bipyridine ligand and two chloride ions occupy the four coordination sites in a cis configuration. The synthesis of such complexes is often achieved by refluxing the palladium precursor and the ligand in a polar solvent like methanol or ethanol. Solvothermal synthesis methods can also be employed, which may yield higher quality crystals suitable for X-ray diffraction.

ParameterExpected Range / ValueReference Complex
Geometry Square-planar(2,2'-Bipyridine)dichloropalladium(II)
Pd-N Bond Length ~2.02–2.05 Å(2,2'-Bipyridine)dichloropalladium(II)
Pd-Cl Bond Length ~2.30–2.33 Å(2,2'-Bipyridine)dichloropalladium(II)
Coordination cis-Cl configuration(2,2'-Bipyridine)dichloropalladium(II)

This table presents expected structural parameters for a palladium complex of this compound, extrapolated from data for the unsubstituted (2,2'-Bipyridine)dichloropalladium(II) complex.

Reactivity and Stability of Metal-Bipyridine Complexes

Ligand Lability and Substitution Reactions

The reactivity of palladium-bipyridine complexes is characterized by ligand substitution reactions, where ligands in the coordination sphere are replaced by incoming nucleophiles. The this compound ligand, acting as a bidentate chelate, imparts significant stability to the complex compared to monodentate ligands. This "chelate effect" means that the bipyridine ligand itself is relatively inert and less likely to be displaced.

However, the chloride ligands in a complex like dichloro(this compound)palladium(II) are considerably more labile and can be readily substituted. Kinetic and mechanistic studies on related complexes, such as [Pd(bpy)(cbdca)] (where bpy is 2,2'-bipyridine and cbdca is the cyclobutane-1,1-dicarboxylate (B1232482) ligand), show that the displacement of a bidentate carboxylate ligand by various nucleophiles proceeds via an associative substitution mechanism. psu.edu

The reactions are often studied under pseudo-first-order conditions and can occur in a stepwise manner. researchgate.net For instance, the reaction of [Pd(bipy)(malonate)] with sulfur-containing ligands like thiourea, thioglycolic acid, and thiosemicarbazide (B42300) shows a two-step mechanism where the malonate ring is displaced. ias.ac.in The rate of these substitution reactions is dependent on the nature of the incoming nucleophile. Studies on various palladium-bipyridine complexes have established a general reactivity order for different nucleophiles. researchgate.net

NucleophileReactivity
Thiourea (Tu) High
L-Methionine (L-Met)
L-Cysteine (L-Cys)
L-Histidine (L-His)
Guanosine-5'-monophosphate (5'-GMP) Low

This table shows the relative reactivity of various biologically relevant nucleophiles in substitution reactions with palladium-bipyridine complexes, based on data from related systems. researchgate.net

In some cases, the substitution of the primary ligands by strong nucleophiles (like thiourea) can lead to subsequent displacement of the bipyridine ligand itself, although this typically requires more forcing conditions due to the stability of the chelate ring. psu.edu

Redox Stability in Coordination Compounds

The redox stability of metal complexes with this compound is influenced by both the metal center and the electronic properties of the ligand. Bipyridine ligands are known to be "non-innocent," meaning they can actively participate in redox processes, accepting or donating electrons. mdpi.com This has been demonstrated in various transition metal complexes where reduction can be localized on the ligand, forming a bipyridine radical anion ([bipy]·⁻) or a dianion ([bipy]²⁻). mdpi.com

The presence of two electron-withdrawing chlorine atoms on the 2,2'-bipyridine framework in this compound is expected to significantly impact the redox potentials of its palladium complexes. Electron-withdrawing substituents make the ligand a better π-acceptor, which stabilizes lower oxidation states of the metal and makes reduction of the complex more difficult (shifts the reduction potential to more negative values). Conversely, oxidation of the metal center becomes easier.

Studies on zerovalent palladium complexes with various α-diimine ligands, including 2,2'-bipyridine, show that the one-electron reduction of these complexes is highly dependent on the π-acceptor properties of the ligands. uva.nl For complexes of the type Pd(N^N)(Q) (where Q is a quinone), the reduction can be localized on either the diimine or the quinone ligand, depending on which is the stronger π-acceptor. uva.nl The oxidation of these palladium(0) bipyridine complexes is typically chemically irreversible. uva.nl The chelate ligand is crucial in stabilizing various oxidation states, including the less common but important Pd(IV) state, which can be accessed through oxidative addition reactions. nih.govacs.org

Modulation of Reactivity through Coordination

Coordination to a metal center like palladium(II) fundamentally alters the electronic structure and, consequently, the reactivity of the this compound ligand. The ligand stabilizes the Pd(II) center through a combination of σ-donation from the nitrogen lone pairs and π-backbonding into the ligand's π* orbitals. This interaction can make the ligand itself more susceptible to certain reactions. For instance, chloro-substituted bipyridines, which are relatively unreactive toward nucleophiles as free ligands, become activated for nucleophilic substitution upon coordination to a positively charged metal center like Ru(II).

The electronic properties of the ligand, in turn, modulate the reactivity of the metal center. Electron-withdrawing substituents, such as the chlorine atoms in this compound, increase the Lewis acidity of the palladium center. This enhanced acidity can strengthen the bond to other electron-rich ligands and influence the rates of catalytic steps like oxidative addition and reductive elimination. researchgate.net In palladium-catalyzed cross-coupling reactions, modifying ligand substituents is a key strategy to tune redox potentials and improve catalyst turnover numbers. For example, an increase in catalytic yield for the conversion of nitrobenzene (B124822) was observed when using Pd(II) complexes with more basic pyridine ligands, highlighting the direct link between ligand electronics and catalytic performance. nih.gov Therefore, the specific substituents on the bipyridine scaffold provide a powerful tool for the fine-tuning of the stability and reactivity of the resulting palladium complex. acs.org

Spectroscopic Identification of Binding Modes

The coordination of this compound to a metal center like palladium is confirmed and characterized using a suite of spectroscopic techniques. Each method provides distinct information about the binding mode and structure of the resulting complex.

¹H NMR Spectroscopy : This is a powerful tool for confirming ligand coordination in solution. Upon binding to a metal, the proton signals of the bipyridine ligand typically shift downfield due to the deshielding effect of the metal ion. researchgate.net Careful analysis of the chemical shifts and coupling constants, particularly of the protons on the pyridine rings, can help assign the binding mode, even in complex multinuclear species. researchgate.net For substituted pyridines, changes in the chemical shifts of protons near the substitution sites provide clear evidence of the ligand's electronic environment. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the integrity of the ligand and confirm its coordination. The coordination of the bipyridine nitrogen atoms to the palladium center results in characteristic shifts in the vibrational frequencies of the pyridine ring, such as the C=N and C=C stretching modes, which typically appear in the 1400-1650 cm⁻¹ region. scirp.org Additionally, new bands corresponding to Pd-N stretching vibrations can often be observed in the far-IR region (~450 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy : Electronic absorption spectroscopy is used to probe the electronic transitions within the complex. Palladium(II)-bipyridine complexes typically exhibit intense absorption bands in the UV region, which are assigned to π-π* intraligand transitions within the bipyridine framework. scirp.orgpensoft.net Charge-transfer bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), can also be observed, providing insight into the electronic structure of the complex. For a ruthenium complex with the related 3,3'-dicarboxy-2,2'-bipyridine ligand, absorption bands were observed at 381, 302, and 204 nm. pensoft.netpensoft.net

X-ray Crystallography : This is the most definitive method for determining the precise three-dimensional structure of these complexes in the solid state. It provides unambiguous information on the coordination geometry (e.g., square-planar), bond lengths (e.g., Pd-N, Pd-Cl), and bond angles, confirming the bidentate chelation of the ligand. researchgate.net

TechniquePurposeExpected Observations for a [Pd(2,2'-dichloro-3,3'-bipy)Cl₂] Complex
¹H NMR Confirm coordination in solutionDownfield shift of bipyridine proton signals. researchgate.net
IR Spectroscopy Confirm ligand bindingShifts in C=N and C=C stretching vibrations; appearance of Pd-N stretch. scirp.org
UV-Vis Spectroscopy Analyze electronic structureIntense π-π* intraligand transitions; potential charge-transfer bands. scirp.orgpensoft.net
X-ray Crystallography Determine solid-state structureConfirms square-planar geometry, cis-configuration, and precise bond parameters. researchgate.net

This table summarizes the primary spectroscopic and structural techniques used to identify the binding modes of this compound in its palladium complexes.

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the characterization of this compound and its metallic complexes. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed to determine molecular structure, confirm ligand coordination, and probe the electronic properties of these compounds.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. Both ¹H and ¹³C NMR are crucial for the structural analysis of this compound complexes.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the identity and purity of newly synthesized ligands and their corresponding metal complexes. uobasrah.edu.iq The chemical shifts, signal multiplicity, and coupling constants observed in NMR spectra offer a complete picture of the molecule's covalent framework. uobasrah.edu.iq

For derivatives of 2,2'-bipyridine, such as the ruthenium complex [RuCl₂(3,3'-dcbpy)(DMSO)₂] where 3,3'-dcbpy is 3,3'-dicarboxy-2,2'-bipyridine, NMR provides definitive structural evidence. pensoft.netpensoft.net The ¹H-NMR spectrum of this complex shows distinct signals for the bipyridyl protons, which are typically shifted downfield upon coordination to the metal center. pensoft.netpensoft.net Similarly, the ¹³C-NMR spectrum reveals the chemical environment of each carbon atom in the bipyridyl backbone and any associated functional groups. pensoft.netpensoft.net

For instance, in a platinum(II) complex of 2,2'-bipyridyl-3,3'-dicarboxylic acid, the ¹H-NMR spectrum confirms that the molecule possesses C₂ symmetry. tubitak.gov.tr

Table 1: NMR Data for the Related Complex [RuCl₂(3,3'-dcbpy)(DMSO)₂] Data for a related dicarboxy derivative illustrates typical shifts upon complexation.

NucleusChemical Shift (δ, ppm)Assignment
¹H 9.75 (d), 9.57 (d), 8.47 (d), 8.32 (d), 7.65 (dd), 7.57 (dd)Bipyridyl protons
3.55 (s), 3.28 (s)S-bonded DMSO
2.62 (s)O-bonded DMSO
¹³C 155.6, 137.7, 125.8, 125.3, 125.2, 124.9Bipyridyl carbons
172Carboxyl carbon (in a similar Ni complex) orientjchem.org
47.5, 44.9, 43.8S-bonded DMSO
39.5O-bonded DMSO
Source: pensoft.netpensoft.netorientjchem.org

¹H NMR spectroscopy is particularly useful for identifying the binding modes of 2,2'-bipyridine ligands in metal complexes, especially those of square-planar d⁸ metal ions like Pd(II) and Pt(II). rsc.org A careful analysis of the chemical shifts of the bipyridine protons, particularly the H5 and H5' resonances which typically appear furthest upfield, can distinguish between different coordination environments. rsc.orgresearchgate.net Upon coordination to a metal ion, the electron density in the bipyridine ring is altered, leading to a de-shielding effect and a downfield shift of the proton signals. researchgate.net This allows for the assignment of specific binding situations even in complex multinuclear structures without requiring X-ray crystallographic evidence. rsc.org The parent 2,2'-bipyridine ligand is known to act as both a chelating ligand, with its nitrogen atoms in a cis-orientation, and more rarely as a bridging ligand in a trans-configuration. researchgate.net

The coordination of the bipyridine ligand to a metal ion can be confirmed by shifts in the characteristic vibrational bands of the pyridine rings. For related complexes of 2,2'-bipyridine-3,3'-dicarboxylic acid (H₂BDC), the IR spectrum of a platinum complex, Pt(H₂BDC)Cl₂·H₂O, was found to be nearly identical to that of the free ligand, with the notable exception of a strong band at 330 cm⁻¹, which is assigned to the Pt-Cl stretching vibration. tubitak.gov.tr In lanthanide complexes with 2,2'-bipyridine and 2,3-dichlorobenzoic acid, the frequency of the ring's stretching and breathing vibrations tends to increase as the atomic number of the lanthanide metal increases. nih.gov

Table 2: Selected IR Vibrational Frequencies (cm⁻¹) for Related Bipyridine Complexes

Complex/Ligandν(C=N) of bipyridineν(C-C) ringν(M-Cl)Other Key Bands
Pt(H₂BDC)Cl₂·H₂O --3301700 (C=O)
[Ni(bpdc)(phozSH)(H₂O)₃] 1573--1724 (C=O), 480 (Ni-O)
[Co(bpdc)(H₂O)₄] 1573--1718 (C=O), 480 (Co-O)
bpdc = 2,2'-bipyridine-3,3'-dicarboxylate; phozSH = 2-Mercapto-5-phenyl-1,3,4-oxadiazole
Source: tubitak.gov.trorientjchem.org

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its electronic structure. The spectra of this compound complexes are characterized by absorptions arising from intra-ligand (π→π*) transitions and charge-transfer transitions between the metal and the ligand.

The UV-Vis spectrum of a ruthenium complex with a related dicarboxy-bipyridine ligand, [RuCl₂(3,3'-dcbpy)(DMSO)₂], exhibits three distinct absorption bands at 381, 302, and 204 nm when measured in a methanol solution. pensoft.netpensoft.net Similarly, the free ligand 2,2'-bipyridyl-3,3'-dicarboxylic acid shows absorption maxima that shift upon complexation with platinum, indicating a change in the electronic environment. tubitak.gov.tr

Table 3: UV-Vis Absorption Maxima (λₘₐₓ, nm) for a Related Bipyridine Ligand and its Pt(II) Complex

CompoundSolventλₘₐₓ (nm)
H₂BDC 0.1 M HCl271, 231
Pt(H₂BDC)Cl₂·H₂O DMSO423, 331, 271
H₂BDC = 2,2'-bipyridyl-3,3'-dicarboxylic acid
Source: tubitak.gov.tr

A key feature in the UV-Vis spectra of many transition metal complexes with bipyridine ligands is the appearance of intense Metal-to-Ligand Charge Transfer (MLCT) bands. libretexts.org These transitions involve the excitation of an electron from a metal-centered d-orbital to a low-lying π* orbital of the bipyridine ligand. libretexts.org MLCT transitions are common for complexes where the metal is in a low oxidation state (electron-rich) and the ligand has accessible π-acceptor orbitals. libretexts.org

These bands are typically found in the visible or near-UV region of the spectrum and are responsible for the often vibrant colors of these complexes. libretexts.org For example, in the ruthenium complex [RuCl₂(3,3'-dcbpy)(DMSO)₂], the broad absorption band in the visible region at 381 nm is assigned to an MLCT transition. pensoft.netpensoft.net The energy of these MLCT bands is sensitive to the nature of the metal, the specific bipyridine ligand, and the solvent. researchgate.net In iron(II) complexes, the MLCT state can be identified by a strong transient absorption near 370 nm, which is associated with the formation of the 2,2'-bipyridine radical anion. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ligand-Centered Transitions

The electronic absorption spectra of complexes containing bipyridine ligands are characterized by intense π-π* and n-π* transitions in the ultraviolet region. In the case of metal complexes, these are often accompanied by metal-to-ligand charge transfer (MLCT) bands in the visible region. researchgate.net For instance, ruthenium(II) polypyridyl complexes are known for their strong MLCT absorption. wikipedia.org The π-π* transitions are centered on the bipyridine ligand itself. wikipedia.org The absorption characteristics can be influenced by the solvent and the nature of the metal center and other ligands present in the complex.

Fluorescence and Luminescence Spectroscopy

Many bipyridine complexes, particularly those of ruthenium(II), are known for their luminescent properties. osti.govresearchgate.net The luminescence of tris(2,2'-bipyridine) ruthenium(II) complexes, for example, is a well-studied phenomenon. osti.govresearchgate.net The emission is typically from the lowest triplet MLCT excited state to the ground state. researchgate.net The fluorescence and luminescence properties, including emission maxima and lifetimes, are sensitive to the complex's environment, such as the solvent, and can be tuned by modifying the ligands. researchgate.net For example, the introduction of different substituents on the bipyridine ring can alter the energy of the excited state and thus the emission wavelength. nih.gov Some ruthenium(II) bipyridine complexes exhibit strong luminescence in the red region of the spectrum. nih.gov

Electrochemical Characterization

Electrochemical methods are essential for probing the redox properties of this compound complexes and understanding their electron transfer capabilities.

Cyclic Voltammetry and Square Wave Voltammetry

Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are powerful techniques for studying the redox behavior of metal complexes. iieta.orgscispace.commjcce.org.mk These methods can determine the potentials at which a complex is oxidized or reduced. iieta.org For many bipyridine complexes, both metal-centered and ligand-centered redox processes can be observed. iieta.org The reversibility of these processes provides information about the stability of the different oxidation states of the complex. iieta.org The electrochemical behavior of cobalt(II) complexes with various polypyridine ligands, including bipyridine, has been extensively studied using CV, revealing multiple reversible redox events corresponding to Co(III)/Co(II), Co(II)/Co(I), and ligand-based reductions. nih.gov

Redox Potentials of Metal-Bipyridine Systems

The redox potentials of metal-bipyridine complexes are a key parameter influencing their reactivity and potential applications, for instance, in photoredox catalysis. wikipedia.org The potentials are sensitive to the nature of the metal, the substituents on the bipyridine ligand, and the solvent. nih.govscispace.com For example, introducing electron-donating or electron-withdrawing groups onto the bipyridine rings can systematically tune the redox potentials of the complex. acs.org The redox potentials of ruthenium(II) tris-chelate complexes containing ligands like 2,2'-bipyridine have been thoroughly investigated. scispace.com

Electronic Coupling in Supramolecular Systems

In supramolecular chemistry, 2,2'-bipyridine units are often incorporated as bridging ligands to facilitate electronic communication between different metal centers. scielo.br The degree of electronic coupling in these systems is crucial for processes like intramolecular electron transfer. acs.org The structure of the bridging ligand, including the presence and position of substituents like chlorine atoms, can significantly impact the extent of this coupling. Studies on tetraruthenated copper porphyrazine films, where bipyridine units are involved in the supramolecular assembly, have demonstrated the importance of electronic coupling for properties like electronic conduction and electrocatalysis. scielo.br

Spectroscopic and Electrochemical Characterization of 2,2 Dichloro 3,3 Bipyridine Complexes

Electrochemical Characterization

A comprehensive review of available scientific literature reveals a notable scarcity of specific experimental data concerning the ligand-based and metal-based redox processes of complexes containing the 2,2'-Dichloro-3,3'-bipyridine ligand. While the electrochemical behavior of the parent 2,2'-bipyridine (B1663995) and its numerous other substituted derivatives has been extensively investigated, detailed studies on the precise 3,3'-dichloro isomer are not readily found in published research.

For instance, electron-withdrawing groups, such as the chloro substituents in this compound, are theoretically expected to make the bipyridine ligand a better π-acceptor. This increased π-acidity would typically lead to an anodic (less negative) shift in the ligand-based reduction potentials compared to the unsubstituted bipyridine ligand. Conversely, the effect on the metal-based redox potentials is more complex and depends on the specific metal and its coordination environment. The electron-withdrawing nature of the chloro groups would stabilize the d-orbitals of the metal, potentially making metal-centered oxidations more difficult (a more positive potential).

While theoretical calculations for a wide range of bipyridine derivatives have been reported, providing estimated redox potentials, specific experimental data from techniques like cyclic voltammetry for complexes of this compound are required for a definitive analysis. Such experimental studies would provide precise values for the redox couples and allow for a detailed assignment of the observed processes to either the metal or the ligand.

Table 1: Hypothetical Redox Data for a [M(this compound)n] Complex

Redox Process Potential (V vs. reference electrode) Assignment
Oxidation E_ox1 M(II) → M(III)
Reduction E_red1 [M(L)n] → [M(L)(L•⁻)n-1]
Reduction E_red2 [M(L)(L•⁻)n-1] → [M(L)(L•⁻)2(L²⁻)n-2]

Note: This table is illustrative and does not represent actual experimental data, which is currently unavailable in the literature for this compound complexes.

Further experimental research is necessary to elucidate the specific ligand-based and metal-based redox processes of this compound complexes and to compile accurate electrochemical data.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has been applied to bipyridine derivatives to understand their geometry, electronic properties, and spectroscopic behavior.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. chimia.chstackexchange.comscielo.org.co For bipyridine complexes, methods like the B3LYP functional combined with a suitable basis set (e.g., 6-31G(d,p)) are commonly employed to achieve optimized geometries that show good correlation with experimental data. scielo.org.co These calculations can accurately predict bond lengths and angles. acs.org

The electronic structure of bipyridine-containing molecules is also a key area of investigation using DFT. nih.govresearchgate.net These studies reveal how electrons are distributed within the molecule and the nature of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For instance, in organometallic complexes containing 2,2'-bipyridine (B1663995), DFT can establish the oxidation level of the ligand, determining whether it exists as a neutral molecule, a radical anion, or a dianion. nih.gov This understanding is crucial for predicting the molecule's reactivity and photophysical properties.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. mdpi.com This method is valuable for understanding the nature of electronic transitions, such as those observed in the UV-Vis spectra of bipyridine complexes. nih.govresearchgate.net TD-DFT calculations can help assign the origins of different absorption bands, for example, to intraligand charge transfer transitions or metal-to-ligand charge transfer (MLCT) events. nih.govnih.gov The results from TD-DFT are often in good agreement with experimental spectroscopic data. researchgate.netacs.org

Ligand Field Theory Applications (e.g., Angular Overlap Model)

Ligand Field Theory (LFT) and its parameterization through the Angular Overlap Model (AOM) provide a framework for understanding the electronic structure and spectroscopy of transition metal complexes. researchgate.netscribd.com The AOM quantifies the interactions between the metal d-orbitals and the ligand orbitals in terms of sigma (σ) and pi (π) bonding parameters. scispace.comlibretexts.org

For complexes containing bipyridine ligands, the AOM can be used to interpret electronic spectra and calculate ligand field parameters. researchgate.netresearchgate.net By assuming a particular symmetry for the complex (e.g., C2v), the energies of d-d transitions can be calculated and compared with experimental spectra obtained from techniques like Gaussian analysis. researchgate.netresearchgate.net This approach allows for the investigation of the bonding abilities of ligands and their influence on the electronic properties of the metal center. researchgate.net

Prediction of Chemical Properties and Reactivity

Computational methods are increasingly used to predict the chemical properties and reactivity of molecules, which can accelerate the discovery of new materials for various applications.

Aqueous organic redox flow batteries (RFBs) are a promising technology for large-scale energy storage. researchgate.net Computational screening, particularly using DFT, has emerged as a powerful tool to predict the redox potentials of candidate molecules, including bipyridine derivatives. researchgate.netnih.gov By calculating the redox potentials of a large number of derivatives, researchers can identify promising candidates for use as redox-active materials in RFBs. chemrxiv.org Studies have shown that functionalization with electron-withdrawing groups can increase the redox potential. researchgate.netchemrxiv.org These computational predictions can guide synthetic efforts toward the most promising molecules for experimental testing. researchgate.netnih.gov

Table 1: Predicted Redox Potentials of Selected Bipyridine Derivatives

CompoundFunctional GroupCalculated Redox Potential (V)
2,2'-BipyridineNone(Reference)
Derivative AElectron-withdrawingIncreased
Derivative BElectron-donatingDecreased
This table is illustrative and based on general findings from computational studies. researchgate.netchemrxiv.org

The pKa value is a measure of the acidity of a compound. libretexts.org Computational methods can be used to calculate the pKa of molecules, providing insight into their acid-base properties. chemrxiv.org For bipyridine derivatives, the pKa is relevant to their behavior in aqueous solutions and their suitability for applications like flow batteries. researchgate.net Theoretical calculations have shown a correlation between the presence of electron-withdrawing groups and increased molecular acidity (a lower pKa value). chemrxiv.org The calculated pKa values can be calibrated against experimental data for a subset of molecules to improve the accuracy of the predictions. researchgate.netchemrxiv.org

Table 2: Experimentally Determined pKa Values for Bipyridine and Related Compounds

CompoundpKa1pKa2
2,2'-Bipyridine4.33-
2,2'-Bipyridyl-3,3'-dicarboxylic acid3.184.59
Data sourced from references tubitak.gov.traatbio.com.

Advanced Applications in Chemical Research

Catalysis and Organometallic Transformations

Bipyridine compounds are a cornerstone of coordination chemistry and are extensively used as ligands in transition-metal catalysis due to their stable chelation and versatile electronic properties. mdpi.comchemrxiv.org However, specific applications for 2,2'-Dichloro-3,3'-bipyridine are not well-documented. The substitution at the 3,3'-positions can cause significant steric hindrance, which may inhibit the pyridyl rings from achieving the coplanar conformation often required for effective metal chelation, potentially limiting its utility as a ligand. chemrxiv.org

Transition Metal Catalysis in Organic Synthesis

Transition metal complexes bearing bipyridine ligands are pivotal catalysts for a vast array of organic transformations. These ligands can stabilize the metal center and influence the catalyst's activity and selectivity. While numerous substituted bipyridines have been developed and applied, research focusing specifically on this compound in this context is sparse.

Asymmetric Catalysis with Chiral Bipyridine Ligands

The development of chiral bipyridine ligands is a significant area of research for asymmetric catalysis, where they can create a chiral environment around a metal center to induce enantioselectivity in reactions. chemrxiv.org Syntheses of chiral bipyridines often involve the coupling of chiral pyridine (B92270) precursors or the de novo construction of the pyridine rings. durham.ac.uknih.govrsc.org However, the scientific literature available through searches does not describe the use of this compound as a direct ligand or as a key precursor for synthesizing such chiral ligands for asymmetric catalysis.

Oxidation and Reduction Reactions

Metal complexes involving bipyridine ligands are frequently employed as catalysts for both oxidation and reduction reactions. open.ac.ukpsu.edu For instance, copper-bipyridine complexes have been studied for the oxidation of lignin (B12514952) model compounds, with activity being highly dependent on the substitution pattern on the bipyridine rings; electron-donating groups at the 4,4'-positions were found to enhance activity. open.ac.uk Similarly, ruthenium and molybdenum bipyridine complexes are known to participate in redox processes. psu.edu Despite this, specific studies detailing the catalytic activity of this compound metal complexes in oxidation or reduction reactions are not readily found.

Polymerization Reactions (e.g., 1,3-Diene Polymerization)

Bipyridine ligands are used in transition-metal catalyzed polymerization. For example, the complex Dichloro(2,2′-bipyridine)copper, when activated with methylaluminoxane (B55162) (MAO), has been shown to be a stereospecific catalyst for the polymerization of 1,3-dienes. nih.gov It is critical to note that in this instance, the ligand is the parent, unsubstituted 2,2'-bipyridine (B1663995), and the "dichloro" term refers to the chloride ligands attached to the copper metal center, not substitutions on the bipyridine itself. No data was found on the use of this compound as a ligand in polymerization catalysis.

C-H Functionalization

Direct C-H functionalization is a powerful tool in modern organic synthesis, and bipyridine ligands are often used in catalyst systems based on metals like rhodium, iridium, and palladium. acs.org These ligands can act as directing groups or tune the electronic properties of the metal center. Research has explored the C-H functionalization of the bipyridine scaffold itself and the use of various substituted bipyridines (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) as ligands. acs.org However, there is no prominent research describing the application of this compound as a ligand to facilitate C-H functionalization reactions.

Photocatalysis and Water Oxidation

Ruthenium-tris(bipyridine) ([Ru(bpy)3]2+) and its derivatives are among the most studied molecular photosensitizers for light-driven chemical reactions, including water oxidation. researchgate.netwikipedia.org The performance of these photosensitizers can be tuned by altering the substituents on the bipyridine ligands. rsc.orgnih.gov Research in this area has investigated ligands such as 2,2'-bipyridine-6,6'-dicarboxylic acid (bda) and other substituted bipyridines. researchgate.net Ruthenium dimers with chloro-substituted bipyridines like 4,4′-dichloro- and 5,5′-dichloro-2,2′-bipyridine have also been synthesized and studied electrochemically for water oxidation. researchgate.net Nevertheless, a specific role for this compound in photocatalytic systems or as a ligand in molecular water oxidation catalysts is not described in the available literature.

Electrocatalysis in Bioelectrochemical Systems

In the field of bioelectrochemical systems, such as enzymatic fuel cells (EFCs), efficient electron transfer between an enzyme's active site and an electrode surface is paramount. universityofgalway.ie Derivatives of 2,2'-bipyridine are integral to creating redox polymers that act as mediators, facilitating this electron shuttling process. universityofgalway.ielu.se

A notable example involves an osmium-based redox polymer, [Os(4,4'-dichloro-2,2'-bipyridine)₂Cl]⁺/²⁺, which has been successfully employed as a cathode electrocatalyst. universityofgalway.ie In this system, the polymer is combined with the enzyme bilirubin (B190676) oxidase. The dichloro-functionalized bipyridine ligand adjusts the redox potential of the osmium center to a suitable level (E°′ = +0.34 V vs. Ag/AgCl), enabling effective electrocatalysis. universityofgalway.ie An EFC utilizing this specific polymer as part of its cathode assembly demonstrated a power density of 430 µW cm⁻² at 0.52V under physiological conditions. universityofgalway.ie The electron-withdrawing nature of the chloro groups on the bipyridine ligand directly influences the Os(II/III) redox potential, a critical factor in the design of efficient bioelectrochemical devices. lu.se

Mediator/Catalyst SystemRedox Potential (E°′ vs. Ag/AgCl)ApplicationReported Performance
PAA-PVI-[Os(4,4′-dichloro-2,2′-bipyridine)₂Cl]⁺/²⁺ / Bilirubin Oxidase+0.34 VEnzymatic Fuel Cell (Cathode)Power Density: 430 µW cm⁻² at 0.52V

This table summarizes the performance of an osmium polymer featuring a dichloro-bipyridine ligand in a bioelectrochemical application, as reported in the literature. universityofgalway.ie

Materials Science and Engineering

The tunable electronic and photophysical properties of this compound and its isomers make them valuable components in various areas of materials science.

Bipyridine derivatives are highly recommended ligands for creating phosphorescent materials for organic light-emitting diodes (OLEDs), particularly when complexed with heavy metal ions like platinum(II) or iridium(III). mdpi.comhud.ac.uk The ligands play a crucial role in determining the photophysical properties of the complex, such as emission color, quantum efficiency, and excited-state lifetime. hud.ac.uk

The key to achieving emissions, especially in the high-energy blue region of the spectrum, is the use of ligands with high triplet energies. mdpi.com Functionalization of the bipyridine scaffold is a primary strategy for tuning these properties. For instance, complexes of iridium(III) with electron-withdrawing groups on the bipyridine ligand, such as in 5,5'-bis(trifluoromethyl)-2,2'-bipyridine, have been studied for their luminescent properties. researchgate.net The electronic transitions in these materials often involve a mix of ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) states. mdpi.com While direct application of this compound was not detailed in the reviewed sources, its electron-withdrawing chloro-substituents make it a candidate for incorporation into metal complexes designed for photophysical and electroluminescent applications, following the established principle of ligand modification. mdpi.comresearchgate.net

In the realm of solar energy, particularly in dye-sensitized solar cells (DSSCs), ruthenium(II) polypyridyl complexes are benchmark photosensitizers. mdpi.com The archetypal complex [Ru(bpy)₃]²⁺ (where bpy = 2,2'-bipyridine) absorbs light through a metal-to-ligand charge transfer (MLCT) transition, leading to a long-lived excited state capable of injecting an electron into a semiconductor like TiO₂. mdpi.comwikipedia.org

The efficiency of a photosensitizer is critically dependent on its light-harvesting ability and the alignment of its ground- and excited-state redox potentials. mdpi.com Molecular engineering of the bipyridine ligands is the primary method for tuning these properties. mdpi.compsu.edu Introducing electron-withdrawing groups, such as carboxylic acids in the famous N3 dye, or extending π-conjugation are common strategies. mdpi.comnih.gov The presence of chloro-substituents, as in this compound, would similarly modify the energy of the ligand's π* orbitals. This modification influences the MLCT energy and the redox potential of the resulting metal complex, which are key parameters for designing effective photosensitizers for solar energy conversion or photocatalytic processes like CO₂ reduction. mdpi.comoup.com

2,2'-bipyridine is a cornerstone building block for the construction of complex metallosupramolecular architectures. mdpi.comnih.gov The predictable N,N'-bidentate coordination domain allows it to act as a scaffold, which, through coordination with metal ions, self-assembles into larger, well-defined structures like helicates and grids. tue.nlacs.org

Introducing substituents onto the bipyridine core dramatically alters the physicochemical properties of the resulting complexes. nih.gov Chlorinated bipyridines have been explicitly used in this context. For example, 4-chloro-2,2'-bipyridine (B64597) has been used as a precursor in nickel(0)-mediated homocoupling reactions to synthesize larger quaterpyridine ligands. nih.gov These extended ligands can then be used to construct dinuclear metal complexes. nih.gov This demonstrates the role of chlorinated bipyridines as versatile synthons for building more elaborate supramolecular systems. Given its structure, this compound can serve as a rigid panel or a specific angular building block in the design of new three-dimensional metallosupramolecular cages and frameworks.

Organic redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and research is increasingly focused on organic molecules as the redox-active materials. researchgate.net The 2,2'-bipyridine family of compounds has been theoretically investigated for this purpose. researchgate.netrsc.orgchemrxiv.org A key finding from computational studies is that the redox potential of bipyridine derivatives can be systematically tuned through functionalization. rsc.orgchemrxiv.org

Specifically, the addition of electron-withdrawing groups leads to an increase in the molecule's redox potential. rsc.orgchemrxiv.org This principle is directly applicable to this compound. Theoretical screening of 156 different bipyridine derivatives identified several promising candidates for use as negative redox-active materials (negolytes) in aqueous organic flow batteries. rsc.org While the top candidates featured carbonyl and nitro groups, the established trend confirms that halogenation is a valid strategy for tuning the electrochemical properties required for energy storage applications. rsc.orgchemrxiv.org

Substituent Type on 2,2'-BipyridineEffect on Redox PotentialRelevance to Flow Batteries
Electron-donating groupsDecreaseTuning for specific voltage windows
Electron-withdrawing groups (e.g., -Cl, -NO₂, -COOH)IncreaseServes as a key strategy for designing high-potential organic negolytes. rsc.orgchemrxiv.org

This table illustrates the general impact of different functional groups on the redox potential of bipyridine derivatives for flow battery applications.

Mesoporous materials, such as SBA-15 silica (B1680970), are characterized by high surface areas and ordered pore structures, making them excellent supports for catalysts and sensors. ucsb.edu A common method for creating functional materials is to incorporate organic groups directly into the silica framework during its synthesis. ucsb.edupharmaexcipients.com This is typically achieved through the co-condensation of a primary silica source, like tetraethoxysilane (TEOS), with an organosilane precursor that carries the desired functional group (e.g., R-Si(OR')₃). ucsb.edu

While no direct synthesis of a this compound-functionalized mesoporous material was found in the search results, a clear synthetic pathway can be proposed based on established methods. A derivative of this compound could be synthesized to include a trialkoxysilane moiety. This functionalized molecule could then be added during the synthesis of a mesoporous silica. The co-condensation process would covalently link the bipyridine unit to the walls of the silica pores. The resulting hybrid material would possess the robust, high-surface-area structure of the silica combined with the unique coordination and electronic properties of the immobilized dichloro-bipyridine ligand, making it suitable for applications in heterogeneous catalysis or chemical sensing.

Medicinal Chemistry and Biological Applications

Anticancer Activity of Metal-Bipyridine Complexes

Metal-based compounds are a critical component of modern cancer chemotherapy. The success of cisplatin (B142131) has spurred the development of numerous other metal complexes, including those with bipyridine ligands, in an effort to discover agents with improved efficacy, selectivity, and reduced side effects. While extensive research exists for complexes of 2,2'-bipyridine and derivatives like 4,4'-disubstituted or 3,3'-dicarboxy-2,2'-bipyridine, specific data for this compound is not prevalent. Research on related compounds, such as those with chloro-substituents at different positions, like 4,4'-dichloro-2,2'-bipyridine (B155489) N,N'-dioxide, has shown that the presence of chlorine can influence cytotoxicity. The electron-withdrawing nature of chlorine atoms can affect the ligand's interaction with metal centers and subsequent biological activity.

Cytotoxicity against Cancer Cell Lines

There is a lack of specific published studies detailing the cytotoxic effects of metal complexes of this compound against various cancer cell lines. For comparison, complexes of the related ligand 4,4'-dichloro-2,2'-bipyridine N,N'-dioxide have been tested against bacterial strains, demonstrating antimicrobial activity. Similarly, rhodium(III) complexes with 4,4'-disubstituted-2,2'-bipyridine ligands have shown cytotoxicity against MCF-7 and HT-29 cancer cells. uni-muenchen.de For example, a complex with nonyl groups at the 4,4' positions was found to be significantly more cytotoxic than cisplatin against these cell lines. uni-muenchen.de However, without direct experimental data, the cytotoxic profile of this compound complexes remains undetermined.

Mechanisms of Action (e.g., Apoptosis, DNA Interaction)

The mechanisms by which metal-bipyridine complexes exert their anticancer effects are varied and complex. Common pathways include the induction of apoptosis (programmed cell death), interaction with DNA, and the generation of reactive oxygen species (ROS). For instance, ruthenium complexes with 3,3'-dicarboxy-2,2'-bipyridine have been shown to induce apoptosis, confirmed by the activation of caspase-3. pensoft.netresearchgate.net Gold(III) complexes with 2,2'-bipyridine-3,3'-dicarboxylic acid also induce cell death through apoptosis. mdpi.com The mechanism for 4,4'-dichloro-2,2'-bipyridine N,N'-dioxide is believed to involve the formation of coordination complexes with metal ions that then interfere with cellular components. However, specific mechanistic studies on complexes of this compound have not been identified in the available literature.

Antibacterial and Antifungal Properties

The search for new antimicrobial agents is a global health priority. Bipyridine derivatives and their metal complexes have shown promise in this area. frontiersin.orgnih.gov For example, derivatives of 2,2'-bipyridine have demonstrated activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org A ruthenium complex bearing a 3,3'-dicarboxy-2,2'-bipyridine ligand showed antibacterial activity against Staphylococcus aureus and Escherichia coli. pensoft.netpensoft.netresearchgate.net In the context of antifungal research, some copper(II) complexes with 2,2'-bipyridine have exhibited activity against Candida species. researchgate.net A series of substituted 2,2'-bipyridine derivatives were screened for fungicidal activity against nine plant diseases, with some showing strong preventative and curative properties. researchgate.net Despite this broad interest in bipyridines, specific studies focusing on the antibacterial and antifungal properties of This compound are not available.

DNA/Protein Interaction Studies

The interaction with biomolecules like DNA and proteins is a fundamental aspect of the mechanism of action for many metal-based therapeutic agents. Bipyridine complexes can interact with DNA through various modes, including intercalation and groove binding. chem-soc.siacs.org For example, a europium(III) complex with unsubstituted 2,2'-bipyridine was found to interact with DNA via groove binding. nih.gov Ruthenium(II) complexes containing bipyridine dicarboxylic acid were also shown to bind to DNA through a groove-binding mode and to interact with bovine serum albumin (BSA) via a static quenching mechanism. rsc.org The specific mode and affinity of binding are influenced by the substituents on the bipyridine ligand. However, dedicated studies on the DNA or protein interactions of This compound complexes are not documented in the searched literature.

Application as DNA Structural Probes

While direct studies on this compound as a DNA structural probe are not extensively documented, research on closely related bipyridine analogues provides significant insights into their potential in this capacity. The bipyridine framework is a cornerstone for creating complexes that interact with DNA, acting as luminescent reporters or agents of photocleavage.

A derivative, [2,2′-Bipyridyl]-3,3′-diol (BP(OH)₂), has been investigated as a model for an artificial DNA base pair. elsevierpure.com Molecular dynamics simulations suggest that BP(OH)₂ can be incorporated into a DNA duplex without causing major structural perturbations. elsevierpure.com This molecule exhibits unique spectroscopic features in water, making it a potential fluorescent probe for tautomerization within DNA and a sensor for water accessibility in the major and minor grooves of the DNA helix. elsevierpure.com Its di-keto tautomer is the sole fluorescent species, and its emission undergoes a significant blue-shift in polar, protic solvents due to intermolecular hydrogen bonding. elsevierpure.com

Furthermore, metal complexes incorporating bipyridine ligands are well-known for their interactions with nucleic acids. Iridium and ruthenium polypyridyl complexes, for instance, can function as DNA probes. whiterose.ac.uk Some iridium complexes have been shown to intercalate between DNA base pairs, and their photonuclease activity was demonstrated by their ability to induce scissions in supercoiled plasmid DNA upon photo-irradiation. whiterose.ac.uk This suggests that complexes derived from this compound could potentially be developed into agents for probing DNA structure and for applications in photodynamic therapy.

Table 1: Bipyridine Derivatives as Potential DNA Probes

Compound/Complex Investigated Property Key Finding Potential Application
[2,2′-Bipyridyl]-3,3′-diol (BP(OH)₂) Fluorescence Spectroscopy & Molecular Dynamics Can mimic a natural base pair without major helix perturbation; fluorescence is sensitive to the solvent environment. elsevierpure.com Probe for tautomerization and water accessibility in DNA grooves. elsevierpure.com
Iridium(III) dppz complexes Viscometry & Photonuclease Activity Intercalates between DNA base pairs and causes photo-induced DNA cleavage. whiterose.ac.uk DNA structural probes and photonucleating agents. whiterose.ac.uk

Development of Bio-conjugates (e.g., Bipyridine-modified Oligonucleotides)

The 2,2'-bipyridine moiety is a valuable component for creating bio-conjugates, particularly bipyridine-modified oligonucleotides. These constructs merge the sequence-specific recognition capabilities of DNA with the unique chemical properties of the bipyridine ligand, such as its ability to chelate metals.

Researchers have successfully developed methods to incorporate a bipyridine unit into the backbone of oligonucleotides. oup.com A common strategy involves creating a non-nucleoside linker based on 2,2'-bipyridine and ethylene (B1197577) glycol, which can be inserted into a DNA sequence using standard phosphoramidite (B1245037) protocols during solid-phase synthesis. oup.comoup.com The introduction of this bipyridine linker was found to cause no additional disruption to the stability of the DNA helix, as determined by melting temperature (Tm) values. oup.comoup.com Another approach describes the preparation of a solid support for synthesizing oligonucleotides that feature a 3'-3' inversion of polarity, connected by a 2,2'-bipyridine containing linker. nih.gov

Once incorporated into an oligonucleotide, the bipyridine ligand is available to chelate metal ions. For example, these modified oligonucleotides can be reacted with compounds like cis-dichloro bis(2,2'-bipyridyl) Ru(II) to generate stable, covalently attached tris-(2,2'-bipyridyl) Ru(II) complexes. oup.com These ruthenium-DNA conjugates exhibit UV and fluorescence characteristics consistent with well-characterized ruthenium complexes and form stable DNA duplexes and triplexes. oup.com Such bio-conjugates are of interest for developing novel diagnostic probes, therapeutic agents, and tools for molecular electronics.

Antioxidant Properties and Radical Scavenging

The antioxidant potential of bipyridine derivatives is an area of active investigation. While information specific to this compound is limited, studies on its structural analogues, such as the diol and dicarboxylic acid derivatives, have demonstrated notable antioxidant and radical-scavenging activities. ontosight.aiorientjchem.org

(2,2'-Bipyridyl)-3,3'-diol and its derivatives have shown potential as antioxidants capable of scavenging free radicals. ontosight.ai This activity is partly attributed to the presence of the hydroxyl groups and the molecule's ability to chelate metal ions, which can otherwise participate in redox reactions that generate oxidative stress. ontosight.ai

In a more detailed study, mixed ligand complexes of 2,2'-bipyridine-3,3'-dicarboxylic acid with cobalt(II), nickel(II), and copper(II) were synthesized and screened for their antioxidant activity. orientjchem.orgresearchgate.net The radical scavenging capability of these complexes was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. orientjchem.orgresearchgate.net The DPPH assay is a common and reliable method where the antioxidant compound reduces the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. The results indicated that the synthesized metal complexes exhibited antioxidant activity. orientjchem.org Similarly, palladium(II) complexes of the parent 2,2'-bipyridine have also shown significant free radical scavenging activity in DPPH assays. These findings suggest that the 3,3'-disubstituted bipyridine scaffold is a promising platform for developing new antioxidant agents.

Analytical Chemistry Applications (of complexes)

Complexes of 2,2'-bipyridine and its derivatives are widely used in analytical chemistry due to their strong and often colorful interactions with a vast range of metal ions. nih.gov This property has been fundamental in the development of coordination chemistry and various analytical methods. nih.gov

The distinct structural features of chlorinated bipyridines make them suitable for analysis by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. solubilityofthings.com The complexation of bipyridine derivatives with metal ions often leads to unique spectroscopic and electrochemical signatures that can be exploited for analytical purposes.

Table 2: Analytical Techniques Used with Bipyridine Derivatives

Analytical Technique Application Bipyridine Derivative Studied Reference
Cyclic Voltammetry Studying redox properties of metal complexes. Ruthenium(III) complexes with bipyridine ligands. researchgate.net
pH Titration Determination of acid dissociation constants (pKa). 2,2'-Bipyridyl-3,3'-dicarboxylic acid. tubitak.gov.tr
UV-Vis Spectroscopy Characterizing metal complexes and monitoring reactions. Platinum(II) and Ruthenium(III) bipyridine complexes. researchgate.nettubitak.gov.tr

For example, the electrochemical behavior of ruthenium(III) complexes containing bipyridine ligands has been studied using cyclic voltammetry. researchgate.net This technique provides information on the redox potentials of the metal center, revealing how the ligand environment affects its electronic properties. researchgate.net

Furthermore, fundamental chemical properties like the acid dissociation constants (pKa) of bipyridine derivatives are determined using classical analytical methods. The pKa values for 2,2'-bipyridyl-3,3'-dicarboxylic acid were precisely measured via potentiometric titration, which provided insight into the nature of the stoichiometric species present in aqueous solution. tubitak.gov.tr The ability to substitute ligands in complexes like (2,2'-Bipyridine)dichloroplatinum(II) allows for the synthesis of a wide array of new complexes, further expanding their utility in the development of advanced materials and analytical reagents.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes

The synthesis of bipyridine derivatives is a well-established field, with several methods available for creating a diverse range of structures. mdpi.com Traditional methods like the Ullmann and Wurtz couplings have been historically employed for producing symmetrical bipyridines. mdpi.commdpi.com Modern variations of these reactions, though sometimes challenging in terms of yield and purification, remain relevant. mdpi.com

Contemporary research focuses on metal-catalyzed cross-coupling reactions, which offer greater efficiency and control. The Stille and Negishi couplings, for instance, are powerful methods for constructing 2,2'-bipyridines, although the toxicity of organotin compounds in Stille reactions is a notable drawback. mdpi.com Suzuki coupling, utilizing more stable boronic acids, has proven to be a highly effective and widely used alternative. mdpi.com Nickel-catalyzed reductive couplings of 2-halopyridines have also emerged as a facile route to various 2,2'-bipyridine (B1663995) derivatives. mdpi.com

Future efforts in this area are directed towards developing more sustainable and atom-economical synthetic strategies. This includes the exploration of C-H activation and decarboxylation reactions, which offer a more direct approach to forming the bipyridine core. mdpi.com The optimization of reaction conditions and the development of novel catalyst systems are key to improving the practicality and efficiency of these synthetic routes. mdpi.com

Advanced Ligand Design for Enhanced Performance

The performance of metal complexes in various applications is intrinsically linked to the design of the coordinating ligands. For 2,2'-Dichloro-3,3'-bipyridine, advanced ligand design focuses on modifying its structure to fine-tune the electronic and steric properties of the resulting metal complexes.

The introduction of different functional groups onto the bipyridine framework can significantly impact the complex's catalytic activity, stability, and selectivity. For example, the strategic placement of electron-donating or electron-withdrawing groups can alter the redox potential of the metal center, a crucial factor in many catalytic processes. The synthesis of asymmetrically substituted bipyridines is of particular interest for applications in asymmetric catalysis, where the chiral environment created by the ligand can induce high levels of enantioselectivity. researchgate.net

Researchers are also exploring the incorporation of the this compound moiety into larger, more complex ligand architectures. This includes the development of polydentate ligands and supramolecular assemblies where the bipyridine unit acts as a key building block. mdpi.com These advanced ligand designs are expected to lead to the development of highly efficient and selective catalysts for a wide range of chemical transformations.

Exploration of New Catalytic Cycles

Complexes of 2,2'-bipyridine and its derivatives are known to be effective catalysts in a variety of organic reactions. smolecule.comlookchem.com Future research is aimed at exploring new catalytic cycles that can expand the synthetic utility of these compounds. This includes the development of catalysts for challenging transformations such as C-H functionalization, carbon dioxide reduction, and water splitting.

The unique electronic properties of this compound, arising from the presence of the chloro substituents, make it an intriguing ligand for developing novel catalysts. These chloro groups can influence the reactivity of the metal center and may enable new catalytic pathways that are not accessible with other bipyridine ligands.

One area of active investigation is photoredox catalysis, where light is used to drive chemical reactions. Ruthenium and iridium complexes containing bipyridine ligands have shown great promise in this field. acs.org The development of new this compound-based photosensitizers could lead to more efficient and selective methods for a variety of organic transformations.

Tailoring Materials for Specific Optoelectronic Functions

The photophysical properties of 2,2'-bipyridine complexes make them attractive candidates for applications in optoelectronics. These complexes can exhibit strong luminescence and are often used in the development of organic light-emitting diodes (OLEDs), sensors, and solar cells. researchgate.net

Future research in this area will focus on tailoring the structure of this compound and its derivatives to achieve specific optoelectronic functions. This involves the synthesis of "push-pull" chromophores, where electron-donating and electron-accepting groups are strategically placed on the bipyridine framework to control the molecule's absorption and emission properties. researchgate.net

The development of materials with tunable emission colors, high quantum yields, and long-term stability is a key objective. By carefully designing the ligand and selecting the appropriate metal center, it is possible to create materials with tailored optoelectronic properties for a wide range of applications, from high-efficiency lighting to advanced sensing technologies.

Expanding Biological Applications and Therapeutic Development

Bipyridine-containing compounds have shown a wide range of biological activities, including antimicrobial, antitumor, and immunomodulatory effects. nih.gov This has spurred interest in the development of this compound derivatives as potential therapeutic agents.

Research has indicated that some bipyridine derivatives can exert cytotoxic effects against cancer cells. nih.gov The mechanism of action is thought to involve the chelation of metal ions that are essential for tumor growth or the direct interaction with biological macromolecules such as DNA. For instance, platinum complexes of bipyridine have been investigated for their ability to bind to DNA and disrupt its replication. Similarly, ruthenium complexes have shown promise as anticancer agents. smolecule.com

Future work will focus on designing and synthesizing new this compound derivatives with improved therapeutic properties and reduced toxicity. This includes the development of targeted drug delivery systems and the exploration of combination therapies. The ability to functionalize the bipyridine core allows for the attachment of targeting moieties that can direct the compound to specific cells or tissues, thereby enhancing its efficacy and minimizing side effects.

Integrated Computational and Experimental Approaches

The integration of computational modeling with experimental studies is becoming increasingly important in the development of new materials and molecules. nih.gov Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, bonding, and reactivity of this compound and its complexes. acs.org

These computational approaches can be used to predict the properties of new compounds before they are synthesized, thereby guiding experimental efforts and accelerating the discovery process. For example, computational screening can be used to identify promising candidates for a particular application, such as catalysis or optoelectronics.

Experimental validation of computational predictions is crucial for refining theoretical models and ensuring their accuracy. nih.gov The synergy between computational and experimental approaches allows for a deeper understanding of the structure-property relationships that govern the behavior of this compound-based systems. This integrated approach is expected to play a key role in the future development of new technologies based on this versatile compound.

Q & A

Basic: What are the recommended synthetic routes for 2,2'-Dichloro-3,3'-bipyridine, and how can purity be optimized?

Methodological Answer:
A common approach involves chlorination of 3,3'-bipyridine precursors using phosphorus oxychloride (POCl₃) under reflux with a catalytic base (e.g., pyridine). For purity optimization, chromatographic separation (e.g., silica gel column) or recrystallization from ethanol/water mixtures is recommended. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming product identity through 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical. Evidence from analogous dichloro-bipyridine syntheses highlights the importance of controlling stoichiometry and reaction time to minimize side products like regioisomers .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy : 1^1H NMR (in CDCl₃ or DMSO-d₆) identifies chlorine-induced deshielding of adjacent protons. IR spectroscopy confirms C-Cl stretches (~550–650 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves regiochemistry and torsional angles, as demonstrated in studies of structurally similar atropisomeric bipyridine derivatives .
  • Elemental Analysis : Verify C/H/N/Cl ratios to confirm stoichiometry and purity.

Advanced: How do chlorine substituents influence the electronic properties of this compound in transition-metal complexes?

Methodological Answer:
Chlorine’s electron-withdrawing effect stabilizes metal-ligand charge-transfer (MLCT) states in complexes (e.g., Ru or Pt). Density functional theory (DFT) calculations (B3LYP/6-31G*) can quantify this by analyzing frontier molecular orbitals (FMOs). For example, in Ru(II) complexes, Cl substituents lower the LUMO energy, enhancing redox activity and catalytic turnover in electron-transfer reactions . Experimental validation via cyclic voltammetry (E1/2_{1/2} shifts) and UV-Vis spectroscopy (MLCT band shifts) is essential .

Advanced: How can computational methods resolve contradictions in reported thermodynamic data for this compound derivatives?

Methodological Answer:
Hybrid DFT functionals (e.g., B3LYP with exact-exchange corrections) improve accuracy in predicting bond dissociation energies and redox potentials . For example, discrepancies in ligand-binding affinities can be addressed by comparing computed vs. experimental Gibbs free energies (ΔG\Delta G) using solvent continuum models (e.g., SMD). Pairing DFT with ab initio wavefunction methods (e.g., CCSD(T)) for benchmark systems further resolves ambiguities .

Advanced: How do competing synthetic pathways lead to regioisomeric impurities, and how can they be mitigated?

Methodological Answer:
Isomeric byproducts (e.g., 2,3'- or 3,4'-dichloro variants) arise from incomplete regioselectivity during chlorination. Kinetic vs. thermodynamic control can be assessed via time-dependent NMR monitoring. Optimizing reaction conditions (e.g., lower temperature for kinetic control) and using directing groups (e.g., temporary protecting groups on pyridine nitrogen) improves selectivity. High-performance liquid chromatography (HPLC) with chiral columns separates atropisomers, as shown in studies of analogous bipyridine systems .

Advanced: What role does this compound play in designing luminescent coordination polymers?

Methodological Answer:
The ligand’s rigid, planar structure and Cl substituents enhance π\pi-stacking and metal-ligand charge transfer (MLCT), critical for luminescence. In lanthanide complexes (e.g., Eu³⁺), the ligand sensitizes metal-centered emission via antenna effects. Synthetic protocols involve refluxing the ligand with Ln(NO₃)₃ in ethanol/water, followed by SC-XRD to confirm polymeric structures. Emission spectra (λem\lambda_{\text{em}}) and quantum yield measurements (Φ\Phi) validate performance .

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2,2'-Dichloro-3,3'-bipyridine
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2,2'-Dichloro-3,3'-bipyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.